2-Isopropyl-3H-purin-6(7H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10N4O |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
2-propan-2-yl-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C8H10N4O/c1-4(2)6-11-7-5(8(13)12-6)9-3-10-7/h3-4H,1-2H3,(H2,9,10,11,12,13) |
InChI Key |
LMCBXTXZHQMBAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C(=O)N1)NC=N2 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 2 Isopropyl 3h Purin 6 7h One and Its Analogues
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H, ¹³C, and ¹⁵N NMR Chemical Shift Analysis
Proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR spectroscopies are fundamental techniques for the structural elucidation of purine (B94841) derivatives. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment surrounding each nucleus.
In the ¹H NMR spectrum of a purine analogue, distinct signals are expected for the purine ring protons, the isopropyl group protons, and any exchangeable amine or amide protons. For instance, the C8-H proton of the purine ring typically appears as a singlet in the aromatic region. The isopropyl group will exhibit a septet for the methine proton and a doublet for the two methyl groups, with their chemical shifts and coupling constants providing clear evidence of this substituent.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts of the purine ring carbons are particularly informative for confirming the substitution pattern. For example, in 6-chloropurine (B14466) derivatives, the chemical shift of the C5 carbon is a key indicator for differentiating between N7 and N9 isomers. nih.gov
¹⁵N NMR spectroscopy offers direct insight into the nitrogen atoms of the purine core. iucr.orgresearchgate.net The chemical shifts of the nitrogen atoms are sensitive to protonation, tautomerism, and substitution, making ¹⁵N NMR a valuable tool for studying these phenomena. researchgate.netresearchgate.net The distinction between pyrrole-type (-NH-) and pyridine-type (-N=) nitrogen atoms is readily made, as the latter are significantly deshielded. researchgate.net
Table 1: Representative NMR Chemical Shift Data for Purine Analogues
| Nucleus | Functional Group | Typical Chemical Shift (δ) Range (ppm) |
|---|---|---|
| ¹H | Purine C-H | 7.5 - 9.0 |
| Isopropyl CH | 4.5 - 5.0 | |
| Isopropyl CH₃ | 1.5 - 1.7 | |
| N-H (exchangeable) | Variable, often broad | |
| ¹³C | Purine C=O | 150 - 175 |
| Purine C (aromatic) | 110 - 160 | |
| Isopropyl CH | 45 - 60 | |
| Isopropyl CH₃ | 20 - 30 | |
| ¹⁵N | Pyridine-type N | 220 - 250 |
Note: The exact chemical shifts can vary depending on the solvent, concentration, and specific substitutions on the purine ring.
Two-Dimensional NMR Techniques (e.g., HMBC, NOESY) for Connectivity and Regioisomer Discrimination
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and for determining the connectivity and spatial relationships between atoms.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is instrumental in identifying long-range (typically 2-4 bond) correlations between protons and carbons. For 2-Isopropyl-3H-purin-6(7H)-one, HMBC can definitively establish the position of the isopropyl group by showing correlations between the isopropyl protons and the C2 carbon of the purine ring. It is also invaluable for differentiating between N7 and N9 isomers by observing correlations between the substituent protons and the purine ring carbons. nih.gov
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. NOESY correlations are observed between protons that are close to each other in space, regardless of whether they are connected through chemical bonds. This technique can be used to confirm the relative stereochemistry of substituents and to study the conformation of the molecule in solution. ipb.ptmdpi.com For example, a NOESY correlation between the isopropyl protons and a proton on the purine ring would provide strong evidence for their spatial closeness.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides the exact mass of a molecule with high precision. thermofisher.com This allows for the determination of the elemental composition of the parent ion, which is a critical step in confirming the molecular formula of a newly synthesized compound like this compound. nih.gov
In addition to the molecular ion, HRMS provides information about the fragmentation pattern of the molecule. researchgate.net By analyzing the masses of the fragment ions, it is possible to deduce the structure of the molecule and to confirm the presence of specific functional groups. For instance, the fragmentation of this compound would likely show the loss of the isopropyl group, providing further evidence for its presence in the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific types of chemical bonds. libretexts.org
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:
N-H stretching: A broad band in the region of 3100-3500 cm⁻¹, characteristic of the amine groups in the purine ring. libretexts.org
C-H stretching: Bands in the region of 2850-3000 cm⁻¹ due to the C-H bonds of the isopropyl group and the purine ring. libretexts.org
C=O stretching: A strong, sharp band around 1650-1700 cm⁻¹ corresponding to the carbonyl group at the C6 position. libretexts.org
C=N and C=C stretching: Bands in the region of 1400-1650 cm⁻¹ due to the double bonds within the purine ring system. vscht.cz
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond Type | Characteristic Absorption Range (cm⁻¹) |
|---|---|---|
| Amine | N-H stretch | 3100 - 3500 (broad) |
| Alkane/Aromatic | C-H stretch | 2850 - 3100 |
| Carbonyl | C=O stretch | 1650 - 1700 (strong, sharp) |
Analysis of Tautomeric Forms and Aromaticity through Experimental Methods
Purines can exist in different tautomeric forms, which are isomers that differ in the position of a proton. researchgate.net The predominant tautomer can be influenced by factors such as the solvent and the nature of substituents. researchgate.net Experimental methods, particularly NMR spectroscopy, can be used to study tautomeric equilibria. For example, low-temperature NMR experiments can sometimes "freeze out" the individual tautomers, allowing for their direct observation and characterization. researchgate.net
The aromaticity of the purine ring system is a key feature that influences its chemical and physical properties. astrochemistry.org Aromaticity can be assessed experimentally through a combination of techniques. NMR spectroscopy can provide evidence for aromaticity through the observation of characteristic chemical shifts for the ring protons. X-ray diffraction can provide information on bond lengths, where a high degree of bond length equalization is indicative of aromatic character.
Computational and Theoretical Investigations of 2 Isopropyl 3h Purin 6 7h One and Its Analogues
Molecular Docking Studies for Ligand-Receptor Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. This method is crucial for understanding the interactions between a ligand, such as a purine (B94841) derivative, and its biological target at the atomic level.
Research on purine analogues has extensively used molecular docking to elucidate their binding modes with various protein targets. For instance, studies on 9H-purine derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors have employed docking to analyze the interactions of these compounds within the EGFR active site, often referencing specific Protein Data Bank (PDB) entries like 5XGN. africaresearchconnects.com These analyses help in understanding the key interactions that govern the inhibitory activity. africaresearchconnects.com Similarly, in the context of Cyclin-Dependent Kinase 2 (CDK2) inhibitors, molecular docking has been instrumental in exploring the binding modes of purine derivatives. mdpi.com Docking studies have revealed that specific residues such as Asp86, Glu81, Leu83, Lys89, Lys33, and Gln131 can form hydrogen bonds with the ligand, influencing its activity. mdpi.com
In the study of riboswitches, which are RNA elements that bind small molecules to regulate gene expression, molecular docking and dynamics simulations have been used to understand how purine analogues bind to the guanine (B1146940) and adenine (B156593) riboswitches. nih.govnih.gov These studies indicate that specific residues, like U51 in the guanine riboswitch aptamer domain, can act as a general docking platform for purine bases, while other residues, such as C74, are crucial for ligand selectivity. nih.gov The insights gained from these docking studies are invaluable for the rational design of new, more potent, and selective inhibitors. africaresearchconnects.commdpi.com
| Target Protein | PDB Code | Key Interacting Residues | Type of Interaction | Reference |
| Epidermal Growth Factor Receptor (EGFR) | 5XGN | Not specified | Not specified | africaresearchconnects.com |
| Cyclin-Dependent Kinase 2 (CDK2) | Not specified | Asp86, Glu81, Leu83, Lys89, Lys33, Gln131 | Hydrogen Bonds | mdpi.com |
| Guanine Riboswitch | Not specified | U51, C74 | Docking platform, Selectivity | nih.gov |
| Histamine (B1213489) H3 Receptor | Not specified | Tyr374 | Hydrogen Bond | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts.
Numerous QSAR studies have been conducted on purine derivatives to understand the structural requirements for various biological activities. For example, 3D-QSAR studies on 9H-purine derivatives as EGFR inhibitors have been developed to elucidate the structural characteristics that contribute to their inhibitory effects. africaresearchconnects.com These models help in predicting new compounds with potentially enhanced activity. africaresearchconnects.com In another study, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were developed for a series of purine derivatives as CDK2 inhibitors. mdpi.com The resulting models showed good predictive power, with high cross-validated q² and predictive r² values, indicating their robustness. mdpi.com
The statistical parameters from these QSAR studies are crucial for model validation. For instance, a CoMFA model for CDK2 inhibitors yielded a q² of 0.743 and a predictive r² of 0.991, while the CoMSIA model gave a q² of 0.808 and a predictive r² of 0.990. mdpi.com These high values suggest that the models are reliable for predicting the activity of new compounds. mdpi.com Similarly, a 3D-QSAR investigation on new purine derivatives as antiplatelet aggregation inhibitors resulted in a CoMFA model with a q² of 0.843 and an r² of 0.930, and a CoMSIA model with a q² of 0.869 and an r² of 0.918. eurekaselect.com These models provide valuable insights into the structural features that are important for activity, such as the electrostatic, hydrophobic, and steric fields. mdpi.comeurekaselect.com
| QSAR Model | Target | q² | r² | Reference |
| 3D-QSAR | EGFR Inhibitors | Not specified | Not specified | africaresearchconnects.com |
| CoMFA | CDK2 Inhibitors | 0.743 | 0.984 | mdpi.com |
| CoMSIA | CDK2 Inhibitors | 0.808 | 0.980 | mdpi.com |
| CoMFA | Antiplatelet Aggregation Inhibitors | 0.843 | 0.930 | eurekaselect.com |
| CoMSIA | Antiplatelet Aggregation Inhibitors | 0.869 | 0.918 | eurekaselect.com |
| 2D-QSAR | c-Src Tyrosine Kinase Inhibitors | 0.755 | 0.832 | researchgate.net |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. It has been widely applied to study purine and its analogues, providing fundamental insights into their properties.
DFT calculations have been employed to study the tautomerism of purines, which is crucial as different tautomers can exhibit different biological activities and binding affinities. nih.govresearchgate.net For example, DFT studies on 6-oxo purine have shown that the relative stability of its tautomers is highly dependent on the solvent environment. In the gas phase and non-polar solvents, one tautomer may be more stable, while in polar solvents, another tautomer may be favored. researchgate.net These calculations are often performed using functionals like B3LYP with various basis sets, such as 6-311+G(d,p) or CC-PVDZ. nih.govresearchgate.net
Furthermore, DFT is used to calculate various molecular descriptors that are important for understanding reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). heteroletters.orgmdpi.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. heteroletters.org For purine and its derivatives, DFT calculations have shown how different substituents can modulate these frontier orbital energies. heteroletters.org Natural Bond Orbital (NBO) analysis, another DFT-based method, provides information about charge distribution and intramolecular interactions. researchgate.net
| Compound/System | DFT Functional/Basis Set | Property Investigated | Key Finding | Reference |
| Purine Tautomers | B3LYP/6-311+G(d,p) | Tautomeric Stability & Aromaticity | Solvent influences tautomeric preferences and π-electron delocalization. | nih.gov |
| 6-oxo Purine Tautomers | B3LYP/CC-PVDZ | Tautomer Stability in Solvents | Relative stability of tautomers changes with solvent polarity. | researchgate.net |
| Aminopurines | B97D3/aug-cc-pVDZ | Tautomeric Preferences & Electronic Properties | NH₂ substitution affects electron-donating properties and tautomeric stability. | mdpi.com |
| Purine Analogues | B3LYP/6-31G(d,p) | HOMO-LUMO Energies | Different functional groups modulate frontier orbital energies. | heteroletters.orgmdpi.com |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Protein-Ligand Stability
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. By simulating the movements of atoms and molecules over time, MD provides detailed insights into conformational changes, protein-ligand stability, and binding thermodynamics.
MD simulations have been extensively used to investigate the interactions of purine derivatives with their biological targets. For instance, MD simulations of purine analogues complexed with the histamine H3 receptor have been performed to understand the differences in affinity between various compounds. mdpi.com These simulations, often run for tens of nanoseconds, can reveal the persistence of key interactions, such as hydrogen bonds, over time. mdpi.com In the context of CDK2 inhibitors, MD simulations have been used to verify the stability of newly designed candidate compounds within the receptor's active site. mdpi.com
Similarly, MD simulations have been crucial in studying the conformational dynamics of riboswitches upon ligand binding. nih.govnih.govmdpi.com These simulations can show how the binding of a purine analogue can induce conformational changes in the RNA, which is essential for its regulatory function. nih.govmdpi.com By analyzing the trajectories from MD simulations, researchers can calculate binding free energies using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), which helps in rationalizing the binding affinities of different ligands. mdpi.com
| System | Simulation Time | Key Finding | Reference |
| Histamine H3 Receptor - Purine Analogue Complex | 50 ns | Revealed persistent hydrogen bond interactions crucial for affinity. | mdpi.com |
| CDK2 - Purine Derivative Complex | Not specified | Verified the stability of candidate inhibitors in the active site. | mdpi.com |
| Guanine/Adenine Riboswitch - Purine Complexes | Not specified | Elucidated the principles of ligand recognition and selectivity. | nih.gov |
| Adenine Riboswitch - Ligand Complexes | 18 µs (total) | Showed that ligand binding affects the conformational state of the aptamer. | mdpi.com |
Investigation of Tautomer Stability and Aromaticity through Quantum Chemical Methods (e.g., HOMA)
The tautomeric state and aromaticity of a molecule like 2-Isopropyl-3H-purin-6(7H)-one are critical determinants of its chemical behavior and biological function. Quantum chemical methods provide robust tools to investigate these properties.
The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index used to quantify the aromatic character of a molecule. acs.orgmdpi.com It is calculated from the bond lengths of a ring system, with a value of 1 indicating a fully aromatic system and a value of 0 indicating a non-aromatic system. acs.org For purine and its derivatives, HOMA has been used to assess the aromaticity of both the pyrimidine (B1678525) and imidazole (B134444) rings. nih.govacs.org Studies have shown that substituents on the purine ring can significantly influence the HOMA values, thereby altering the aromatic character of the individual rings. acs.org
DFT calculations are often used in conjunction with HOMA to study tautomer stability. nih.gov The relative energies of different tautomers can be calculated to determine their populations in different environments. nih.govresearchgate.net For purine, it has been shown that the tautomeric mixture in the gas phase is dominated by the N9H tautomer, whereas in water, both the N9H and N7H tautomers are prevalent. nih.gov The interplay between tautomeric stability and aromaticity is a key area of investigation, as aromaticity plays a significant role in determining the tautomeric preferences. nih.gov
| Method | System | Property Investigated | Key Finding | Reference |
| HOMA & DFT | Purine Tautomers | Aromaticity and Tautomer Stability | Aromaticity influences tautomeric preferences, which are also affected by the solvent. | nih.gov |
| HOMA | Substituted Purines and Adenines | Aromaticity | Substituents can modulate the aromaticity of the purine rings. | acs.org |
| HOMA & NICS | Guanine Tautomers | Aromaticity | Fusion of imidazole and pyrimidine rings affects their aromatic character. | core.ac.uk |
| HOMA | Polycyclic Aromatic Hydrocarbons | Local Aromaticity | The topological arrangement of fused rings influences the aromaticity of individual rings. | mdpi.com |
Biochemical Interactions and Mechanisms of Action of 2 Isopropyl 3h Purin 6 7h One Derivatives
Modulation of Purinergic Receptor Systems
Purinergic receptors, which are activated by purine (B94841) nucleotides and nucleosides like adenosine (B11128) and ATP, are crucial in a myriad of physiological processes. Derivatives of 2-isopropyl-3H-purin-6(7H)-one have been investigated for their ability to interact with these receptors, exhibiting varied profiles of binding and activity.
Adenosine Receptor Subtype Binding and Agonist/Antagonist Activity (A1, A2A, A2B, A3)
The adenosine receptor family, consisting of four G protein-coupled receptor (GPCR) subtypes (A1, A2A, A2B, and A3), represents a primary target for purine-based compounds. The affinity and selectivity of these compounds are heavily influenced by the nature and position of substituents on the purine ring.
Research on 2,6,9-trisubstituted adenines has provided valuable insights into the structure-activity relationships (SAR) governing their interaction with adenosine receptors. d-nb.info For instance, the introduction of bulky substituents at the N6 position of 9-propyladenine has been shown to significantly enhance binding affinity at the human A1 and A3 adenosine receptors. d-nb.info Conversely, the presence of a chlorine atom at the 2-position generally favors interaction with the A2A subtype. d-nb.info While many of these derivatives were found to be relatively inactive at the A2B subtype, these findings underscore that the adenine (B156593) template is a versatile scaffold for developing receptor-selective antagonists. d-nb.info
A study of 2-aryl-9-H or methyl-6-morpholinopurine derivatives further illuminated these SAR principles. The 9-methylpurine (B1201685) derivatives were generally observed to be less potent but more selective, whereas the 9H-purine derivatives exhibited higher potency but lower selectivity. diva-portal.orgmdpi.com This suggests that the substituent at the N9 position, such as an isopropyl group, plays a critical role in modulating the balance between affinity and selectivity across the adenosine receptor subtypes. For example, a 2-aryl-6-morpholino-9-methylpurine derivative with a 2-fluoro-5-methoxyphenyl group at the C2 position showed high selectivity for the A3 receptor. diva-portal.org
The following table summarizes the binding affinities of selected 2,6,9-trisubstituted purine derivatives at human adenosine receptors.
| Compound | Substituents | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | A2B Ki (nM) |
|---|---|---|---|---|---|
| Compound A | 2-Cl, 6-H, 9-propyl | 5,200 | 1,500 | 3,800 | 11,000 |
| Compound B | 2-H, 6-H, 9-propyl | 10,000 | 5,000 | 10,000 | >10,000 |
| Compound C | 2-Cl, 6-furfurylamino, 9-propyl | 1,800 | 450 | 1,500 | >10,000 |
P2X and P2Y Receptor Interaction Profiles
The P2 receptor family is divided into two main classes: the P2X receptors, which are ligand-gated ion channels, and the P2Y receptors, which are G protein-coupled receptors. nih.govnews-medical.net Both are activated by extracellular nucleotides such as ATP and ADP. nih.govnih.gov P2X receptors are composed of seven subtypes (P2X1-7) and their activation leads to cation influx, while the eight mammalian P2Y receptor subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14) couple to G proteins to modulate intracellular signaling cascades. nih.govguidetopharmacology.org
While extensive research has been conducted on the pharmacology of P2X and P2Y receptors, specific interaction profiles for this compound derivatives are not well-documented in the current literature. The primary agonists for P2X receptors are ATP and its analogs, while P2Y receptors are activated by a broader range of nucleotides including ATP, ADP, UTP, and UDP. news-medical.nettocris.com Antagonists for these receptors are often polysulfonated compounds like suramin (B1662206) and PPADS, which can show limited selectivity. nih.govtocris.com Given that this compound and its derivatives are structurally distinct from these known ligands, their interaction with P2X and P2Y receptors remains an area for future investigation.
Enzyme Inhibition Mechanisms
Derivatives of this compound have been extensively studied as inhibitors of various enzymes, particularly those involved in cell cycle regulation and protein folding. Their mechanism of action often involves competitive binding at the ATP-binding site of these enzymes.
Inhibition of Protein Kinases, e.g., Cyclin-Dependent Kinases (CDKs) and Protein Kinase CK2 (CK2α)
Cyclin-Dependent Kinases (CDKs): CDKs are a family of protein kinases that play a critical role in regulating the cell cycle, and their dysregulation is a hallmark of cancer. nih.gov Numerous 2,6,9-trisubstituted purine derivatives have been developed as potent CDK inhibitors. For example, roscovitine, a 2,6,9-trisubstituted purine, is a selective inhibitor of CDKs. researchgate.net
Derivatives with an isopropyl group at the N9 position have shown significant inhibitory activity against various CDKs. For instance, aminopurvalanol, a purine derivative, potently inhibits CDK1 and CDK2, with a greater potency for CDK2 (IC50 = 28 nM). pnas.org Structure-activity relationship studies have revealed that substituents at the C2 and C6 positions are crucial for both potency and selectivity. For example, 2-(1R)-(isopropyl-2-hydroxyethylamino)-6-(3-chloro-4-carboxyanilino)-9-isopropylpurine is a known CDK inhibitor. pnas.org Another study on 6-substituted 2-arylaminopurines showed that an iso-propoxy group at the C6 position resulted in a derivative with high CDK2 inhibitory activity (IC50 = 10 nM). nih.gov
The table below presents the inhibitory concentrations (IC50) of various purine derivatives against different CDKs.
| Compound | CDK1 IC50 (µM) | CDK2 IC50 (µM) | CDK7 IC50 (µM) | CDK9 IC50 (µM) |
|---|---|---|---|---|
| Aminopurvalanol | 0.196 | 0.028 | - | - |
| Roscovitine | - | 0.44 | - | - |
| 6-(iso-propoxy)-2-arylaminopurine | - | 0.010 | - | - |
Protein Kinase CK2 (CK2α): Protein kinase CK2 is a serine/threonine kinase that is involved in a wide range of cellular processes, including cell growth, proliferation, and survival. google.comnih.gov Elevated CK2 activity is associated with cancer. Several purine-based inhibitors have been developed to target CK2. While specific data for this compound derivatives are limited, the general purine scaffold has been shown to be effective. For example, the benchmark CK2 inhibitor CX-4945 is a potent and selective small molecule inhibitor. mdpi.com Research on indeno[1,2-b]indole-based CK2 inhibitors has identified a compound, 5-isopropyl-4-(3-methylbut-2-enyl-oxy)-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione, with an IC50 of 25 nM, highlighting the potential for isopropyl-containing compounds to be potent CK2 inhibitors. researchgate.net
Modulation of Heat Shock Protein 90 (Hsp90) Activity
Heat Shock Protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins involved in cancer development and progression. nih.govresearchgate.netingentaconnect.com Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. mdpi.com
Purine-based scaffolds have been successfully utilized to develop potent Hsp90 inhibitors. mdpi.commdpi.com These inhibitors typically bind to the N-terminal ATP-binding pocket of Hsp90, competing with ATP and inhibiting its chaperone function. ingentaconnect.com The overexpression of Hsp90 in tumor cells compared to normal cells provides a therapeutic window for Hsp90 inhibitors. nih.gov
While specific data for this compound is not available, related purine derivatives have demonstrated significant Hsp90 inhibitory activity. For instance, BIIB021 is a purine-based Hsp90 inhibitor that has been evaluated in clinical trials. mdpi.com Structure-activity relationship studies have shown that modifications to the purine core can lead to isoform-selective Hsp90 inhibitors. researchgate.net
Interactions with Other Key Metabolic Enzymes
The purine scaffold is a fundamental component of nucleic acids and is central to cellular metabolism. As such, derivatives of purines have the potential to interact with a variety of metabolic enzymes. One such class of enzymes is the purine nucleoside phosphorylases (PNPs), which are involved in the purine salvage pathway. mdpi.com These enzymes catalyze the reversible phosphorolysis of purine nucleosides. mdpi.com While there is no direct evidence of this compound derivatives interacting with PNPs, the structural similarity to natural purine nucleosides suggests this as a potential area of interaction.
Furthermore, some purine-2,6-dione (B11924001) derivatives have been investigated as inhibitors of the enzyme dipeptidyl peptidase IV (DPP-IV), which is a target for the treatment of type 2 diabetes. google.com This indicates that the purine scaffold can be adapted to target a diverse range of enzymes beyond kinases and chaperones. However, more research is needed to specifically elucidate the interactions of this compound derivatives with these and other metabolic enzymes.
Nucleic Acid Interactions and DNA Binding Studies
Derivatives of this compound and related purine analogs have been investigated for their interactions with nucleic acids, a key mechanism for their therapeutic effects. The purine scaffold is fundamental to the structure of DNA and RNA, and compounds that mimic these structures can interfere with nucleic acid replication and function. researchgate.netmdpi.com
The interaction of these compounds with DNA can occur through various modes, including intercalation, groove binding, and covalent bonding, leading to conformational changes in the DNA structure. researchgate.netacs.org For instance, certain platinum complexes containing aliphatic and heterocyclic amine ligands, which can be analogous to substituted purines, have shown distinct DNA binding modes. These interactions can result in different types of DNA damage, such as interstrand cross-links, which can trigger cellular apoptosis. researchgate.net
The binding affinity and mode of interaction are highly dependent on the specific substitutions on the purine ring. For example, the introduction of an isopropylamine (B41738) ligand has been suggested to alter the way complexes bind to DNA, leading to different adducts and enhanced biological activity. researchgate.net Studies on oligonucleotides containing modified purine bases have also shed light on how these analogs are recognized within the DNA duplex, which is crucial for understanding their mechanism of action at a molecular level. oup.comresearchgate.net
Furthermore, the interaction is not limited to DNA. Some purine analogs can target RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses, thereby inhibiting viral proliferation. acs.orggoogle.comgoogle.com The ability of these compounds to act as substrates or inhibitors for enzymes involved in nucleic acid metabolism underscores their potential as therapeutic agents.
| Compound Type | Interaction Mode | Biological Effect |
| Purine Analogs | Intercalation, Groove Binding | Inhibition of DNA replication and transcription |
| Platinum Complexes with Purine-like Ligands | Covalent Binding, Interstrand Cross-links | Induction of DNA damage and apoptosis researchgate.net |
| Modified Purine Nucleosides | Incorporation into DNA/RNA, Enzyme Inhibition | Chain termination, Disruption of viral replication acs.orggoogle.com |
Cellular Pathway Modulation in in vitro Models
Derivatives of this compound have been shown to modulate various cellular pathways in in vitro models, leading to outcomes such as apoptosis and cell cycle arrest. These effects are often mediated by the inhibition of key regulatory proteins, particularly cyclin-dependent kinases (CDKs) and other kinases involved in cell signaling.
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. nih.govjournalofoncology.org Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation. nih.gov Purine derivatives can induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. nih.govscielo.org
The intrinsic pathway is often triggered by cellular stress, including DNA damage caused by purine analogs. This leads to the release of cytochrome c from the mitochondria, which then activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to cell death. scielo.orgaging-us.com Key players in this pathway include the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability. nih.gov Pro-apoptotic proteins like Bax and Bak are promoted by some purine derivatives, while anti-apoptotic proteins like Bcl-2 and Bcl-xL are inhibited. nih.gov
The activation of executioner caspases, such as caspase-3, -6, and -7, is a central event in the apoptotic process, leading to the cleavage of numerous cellular substrates and the characteristic morphological changes of apoptosis. aging-us.com Studies have shown that some purine derivatives can induce apoptosis in cancer cell lines by upregulating the expression of pro-apoptotic proteins and downregulating anti-apoptotic proteins. mdpi.com
Key Proteins in Apoptosis Targeted by Purine Derivatives:
Caspases: Initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3) are activated. scielo.orgaging-us.com
Bcl-2 Family: Imbalance between pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2, Bcl-xL) members is induced. nih.gov
p53: This tumor suppressor protein can be activated by DNA damage, leading to apoptosis. journalofoncology.org
The cell cycle is a tightly regulated process that governs cell division. Dysregulation of the cell cycle is a hallmark of cancer. Purine derivatives, particularly those designed as kinase inhibitors, can interfere with cell cycle progression, often causing arrest at specific checkpoints. pnas.org
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a major strategy in cancer therapy. mdpi.comacs.org Several 2,6,9-trisubstituted purine derivatives have been identified as potent CDK inhibitors. mdpi.com For example, some 2-arylaminopurines show high selectivity for CDK2 over CDK1. acs.org Inhibition of CDK2 can lead to a G1/S phase cell cycle arrest, preventing the cell from entering the DNA synthesis phase.
Studies on pyrazolopyrimidine derivatives, which are structurally related to purines, have demonstrated their ability to induce cell cycle arrest and inhibit the growth of cancer cell lines. For instance, certain compounds have shown significant inhibitory activity against CDK2/cyclin A, leading to potent anti-proliferative effects against glioma cell lines. The introduction of specific substituents at various positions on the purine ring can significantly influence the potency and selectivity of these compounds as CDK inhibitors. acs.orgresearchgate.net
| Compound Class | Target Kinase | Cell Cycle Phase of Arrest |
| 2-Arylaminopurines | CDK2 acs.org | G1/S acs.org |
| Pyrazolopyrimidines | CDK2/cyclin A | Not specified |
| 2,7,9-Trisubstituted 8-oxopurines | FLT3, CDK4 researchgate.net | G1 researchgate.net |
Apoptosis Induction Mechanisms
Antimicrobial and Antiviral Target Engagement
The structural similarity of purine derivatives to endogenous nucleosides makes them effective agents against various pathogens, including protozoa and viruses. Their mechanisms often involve the inhibition of essential enzymes required for pathogen replication.
Malaria, caused by the Plasmodium parasite, remains a significant global health issue. Purine-based compounds have shown promise as antiplasmodial agents. huji.ac.ilnih.gov The parasite relies on the host for its purine supply, making enzymes in the purine salvage pathway attractive drug targets.
Some purine derivatives have demonstrated potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.govverixiv.org For example, a series of 1,3,5-triazine-substituted polyamine analogs showed significant antiplasmodial activity. nih.gov The activity of these compounds can be influenced by the nature of the substituents on the purine ring.
The COVID-19 pandemic spurred intensive research into antiviral therapies, with a focus on inhibitors of viral replication. researchgate.net Purine analogs have emerged as a promising class of compounds targeting the SARS-CoV-2 virus. researchgate.netgoogle.com The RNA-dependent RNA polymerase (RdRp) of the virus, which is essential for replicating the viral genome, is a key target. acs.orggoogle.com
Several purine-based nucleoside analogs have been shown to inhibit SARS-CoV-2 replication in cell culture. acs.org These compounds can act as chain terminators after being incorporated into the growing viral RNA strand, or they can inhibit the polymerase enzyme directly. acs.org For instance, some purine analogs have demonstrated the ability to inhibit the methyltransferase activity of the nsp10-nsp16 complex, which is crucial for viral mRNA capping and stability. biorxiv.org The development of bio-isosteres of purine analogs, such as triazolopyrimidines, has also yielded compounds with potent anti-SARS-CoV-2 activity. researchgate.net
| Pathogen | Target | Mechanism of Action |
| Plasmodium falciparum | Purine salvage pathway enzymes nih.gov | Inhibition of parasite growth and replication nih.govverixiv.org |
| SARS-CoV-2 | RNA-dependent RNA polymerase (RdRp) acs.orggoogle.com | Chain termination of viral RNA, direct enzyme inhibition acs.org |
| SARS-CoV-2 | nsp10-nsp16 methyltransferase biorxiv.org | Inhibition of viral mRNA capping and stability biorxiv.org |
Structure Activity Relationship Sar Studies of 2 Isopropyl 3h Purin 6 7h One Analogues
Influence of the Isopropyl Substituent on Binding Affinity and Selectivity
The isopropyl group at the C2 position of the purine (B94841) ring plays a crucial role in the binding affinity and selectivity of these compounds. Research has shown that this substituent can significantly impact the interaction with target proteins. For instance, in a series of purine derivatives, the presence of an isopropyl group at the C2 position was found to be important for inhibitory activity against certain kinases. researchgate.net
In the context of cyclin-dependent kinase (CDK) inhibitors, the size of the substituent at the C2 position influences potency. While a simple amino group can be effective, the introduction of an isopropyl group can modulate the activity. nih.gov For example, in a series of 2-amino-6-alkoxypurines, the isopropoxy derivative showed a significant increase in potency against CDK2 compared to the methoxy (B1213986) derivative. nih.gov This suggests that the steric bulk and hydrophobicity of the isopropyl group contribute favorably to binding within the ATP-binding site of the kinase.
Furthermore, studies on Hsp90 inhibitors have shown that an isopropyl moiety on an isoxazole (B147169) ring attached to the purine core can achieve a comparable binding affinity to a tert-butyl group, indicating the importance of a branched alkyl group at this position for hydrophobic interactions. mdpi.com The substitution of an alkyl chain with a shorter isopropyl group has also been noted to decrease binding affinity in some cases, highlighting the specific spatial requirements of the binding pocket. mdpi.com
Systematic Evaluation of Substituent Effects at C2, C6, C8, N7, and N9 Positions
Systematic modifications at various positions of the purine ring have provided valuable insights into the SAR of these compounds.
Electronic and Steric Factors of Aromatic and Heterocyclic Substituents
The electronic and steric properties of substituents at different positions of the purine ring are critical determinants of biological activity.
C2 Position: The nature of the substituent at the C2 position significantly affects the electronic properties and aromaticity of the purine ring system. Electron-donating groups at this position can decrease the aromaticity of the five-membered imidazole (B134444) ring. rsc.org In the context of CDK inhibitors, the introduction of various arylaminopurine derivatives at C2 has been explored to enhance selectivity. nih.gov
C6 Position: Substituents at the C6 position can influence the regioselectivity of reactions at the N7 and N9 positions. beilstein-journals.org The steric bulk of the substituent at C6 can shield the N7 position, thereby directing substitution to the N9 position. beilstein-journals.org In the development of adenosine (B11128) receptor agonists, the introduction of N-arylureas or N-arylcarboxamido groups at the C6 position has been shown to confer selectivity for the A3 subtype. nih.gov
C8 Position: Substituents at the C8 position have a strong influence on the electronic structure of the purine ring, more so than substituents at the C2 or N-positions. acs.org Electron-donating substituents at C8 decrease the aromaticity of the five-membered ring, while electron-withdrawing groups can lead to the formation of the N3-product during deoxyribosyl transfer. rsc.org
N7 and N9 Positions: The substitution pattern at the N7 and N9 positions is crucial for the biological activity of many purine derivatives. The interplay between steric and electronic effects of substituents at the C6 position governs the regioselectivity of acylation at N7 versus N9. beilstein-journals.org In some cases, N-substitution in the imidazole ring can increase the aromaticity for electron-donating groups. rsc.org
| Position | Substituent Type | Effect on Activity/Properties |
| C2 | Isopropyl | Can enhance binding affinity and selectivity for certain kinases. researchgate.netnih.gov |
| C2 | Aromatic/Heterocyclic | Influences electronic properties and aromaticity. rsc.org |
| C6 | Bulky groups | Can direct substitution to the N9 position due to steric hindrance at N7. beilstein-journals.org |
| C6 | N-arylureas | Can confer selectivity for A3 adenosine receptors. nih.gov |
| C8 | Electron-donating | Decreases aromaticity of the five-membered ring. rsc.org |
| C8 | Electron-withdrawing | Can direct reactions to the N3 position. rsc.org |
| N7/N9 | Alkyl/Aryl | Substitution pattern is critical for biological activity and can be influenced by substituents at other positions. rsc.orgbeilstein-journals.org |
Role of Hydrogen Bonding and Hydrophobic Interactions in Binding
The binding of 2-isopropyl-3H-purin-6(7H)-one analogues to their biological targets is governed by a combination of hydrogen bonding and hydrophobic interactions.
Hydrogen Bonding: The purine core itself provides multiple sites for hydrogen bonding, with the nitrogen atoms and the C6-oxo group acting as hydrogen bond acceptors and the N7-H and N9-H acting as donors. The formation of specific hydrogen bonds with amino acid residues in the active site of a target protein is often crucial for high-affinity binding. kubinyi.deplos.orgnih.gov For example, in CDK inhibitors, hydrogen bonds with residues like Cys83 are critical for stabilizing the inhibitor in the binding site. sci-hub.se
Stereochemical Requirements for Optimized Biological Activity
The stereochemistry of substituents on the purine ring can have a profound impact on biological activity.
In the case of purine-based inhibitors, the stereochemical configuration of substituents can be critical for achieving high potency and selectivity. For instance, (R)-roscovitine, a purine derivative with an asymmetric carbon in its C2 side chain, is a potent inhibitor of CDKs. sci-hub.se The specific stereochemistry is essential for its interaction with the kinase.
Furthermore, in the synthesis of N-(purin-6-yl)dipeptides, the coupling process can lead to racemization at the chiral center of the amino acid, resulting in a mixture of diastereomers with potentially different biological activities. nih.gov This underscores the importance of controlling stereochemistry during synthesis to obtain the desired biologically active isomer. nih.gov The introduction of a chiral chain at the C6 position of adenosine derivatives has also been used to evaluate the importance of stereochemistry in their interaction with adenosine receptors. nih.gov
Bioisosteric Transformations and Their Structure-Activity Implications
Bioisosteric replacement is a common strategy in medicinal chemistry to improve the potency, selectivity, or pharmacokinetic properties of a lead compound. In the context of purine analogues, various bioisosteric transformations have been explored.
Replacing the purine core with other heterocyclic systems can have a significant impact on activity. For example, in a series of dihydroorotate (B8406146) dehydrogenase inhibitors, replacing the triazolopyrimidine core with a purine analogue resulted in a nine-fold decrease in activity. nih.gov This suggests that the specific arrangement of nitrogen atoms in the heterocyclic core is crucial for binding.
Bioisosteric modifications of substituents have also been investigated. For instance, replacing a methyl group with a trifluoromethyl group can alter the electronic properties and stability of a compound. mdpi.com The concept of bioisosterism is a powerful tool for probing the SAR of a compound series and for optimizing its properties. researchgate.net
Development of Pharmacophore Models from SAR Data
Pharmacophore models are three-dimensional representations of the essential steric and electronic features required for a molecule to exert a specific biological activity. These models are developed based on the SAR data of a series of active compounds.
A pharmacophore model for a class of purine-based inhibitors would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. frontiersin.orgugm.ac.idacs.orgacs.orgresearchgate.net For example, a pharmacophore model for CDK inhibitors might include a hydrogen bond acceptor feature corresponding to the N1 of the purine, a hydrogen bond donor from the N6-amino group, and a hydrophobic feature representing the C2-isopropyl group.
Future Research Directions and Translational Perspectives
Innovation in Synthetic Methodologies for Novel Analogues
The development of novel analogues of 2-Isopropyl-3H-purin-6(7H)-one is fundamental to exploring its therapeutic window and optimizing its biological activity. Future research must focus on creating structurally diverse libraries of related compounds. The purine (B94841) scaffold is a privileged structure in medicinal chemistry, and its modification at various positions (C2, C6, N7, N9) can lead to compounds with enhanced binding affinity and selectivity for biological targets. mdpi.commdpi.com
Modern synthetic strategies offer efficient pathways to these novel analogues. Techniques such as microwave-assisted synthesis can dramatically reduce reaction times and improve yields. numberanalytics.com Metal-mediated cross-coupling reactions, like Suzuki and Buchwald-Hartwig couplings, are powerful tools for introducing aryl and heteroaryl substituents, which are crucial for modulating the pharmacological profile. mdpi.com Furthermore, multi-step synthetic sequences, often starting from readily available precursors like 2,6-dichloropurine (B15474), allow for systematic modifications around the purine core. mdpi.com The alkylation of the purine ring, for instance, often yields a mixture of N7 and N9 regioisomers, which must be separated and characterized to understand their distinct biological activities. mdpi.com
Table 1: Strategic Synthetic Methodologies for Analogue Generation
| Synthetic Strategy | Target Modification Site | Description | Potential Outcome | Reference |
|---|---|---|---|---|
| Microwave-Assisted SNAr | C2, C6 | Utilizes microwave irradiation to accelerate the displacement of leaving groups (e.g., chlorine) with various nucleophiles, reducing reaction times from hours to minutes. | Rapid generation of libraries with diverse amine or alkoxy substituents at key positions. | numberanalytics.commdpi.com |
| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) | C2, C6, C8 | Forms new carbon-carbon bonds by coupling the purine core with boronic acids, enabling the introduction of a wide range of aryl and heteroaryl moieties. | Enhanced target interaction, improved pharmacokinetic properties. | mdpi.com |
| Regio-selective N-Alkylation | N7, N9 | Controlled addition of alkyl groups to the nitrogen atoms of the purine ring system. Reaction conditions can be tuned to favor one isomer over the other. | Modulation of solubility and cell permeability; investigation of isomer-specific activity. | mdpi.com |
| Click Chemistry | Side Chains | Uses highly efficient and specific reactions, like the copper-catalyzed azide-alkyne cycloaddition, to attach complex molecular tags or functional groups. | Development of chemical probes, bioconjugates, and prodrugs. | researchgate.net |
Application of Artificial Intelligence and Machine Learning in Purine Design
| Analogue ID | Proposed Modification | Predicted Target | Predicted IC₅₀ (nM) | Predicted ADMET Profile | Synthesis Priority |
|---|---|---|---|---|---|
| PUR-AI-001 | C2-(4-fluorophenyl) | CDK2 | 85 | Good oral bioavailability, low toxicity | High |
| PUR-AI-002 | N9-cyclopentyl | PDE4D | 120 | Moderate BBB penetration | Medium |
| PUR-AI-003 | C6-morpholino | PI3Kδ | 50 | High solubility, potential hERG liability | Medium |
| PUR-AI-004 | C2-(pyridin-3-yl) | CDK9 | 250 | Good metabolic stability | Low |
Elucidation of Undiscovered Biochemical Targets and Pathways
The structural similarity of purines to endogenous molecules like adenosine (B11128) and guanosine (B1672433) allows them to interact with a wide range of biological targets, including enzymes and receptors. ontosight.ai While many purine derivatives are known to target protein kinases, phosphodiesterases (PDEs), and adenosine receptors, the specific biochemical targets of this compound and its novel analogues remain largely uncharacterized. ontosight.airesearchgate.net
Future research should employ a combination of hypothesis-driven and unbiased screening approaches. Target-based screening against panels of known purine-binding proteins, such as cyclin-dependent kinases (CDKs) and phosphatidylinositol 3-kinases (PI3Ks), could yield initial hits. mdpi.comgoogle.com Concurrently, phenotypic screening using high-content imaging or other cell-based assays can identify compounds that produce a desired biological effect without a priori knowledge of the target. Subsequent target deconvolution, using techniques like thermal proteome profiling or affinity chromatography coupled with mass spectrometry, can then identify the specific protein(s) with which the compound interacts.
Table 3: Potential Biochemical Targets for this compound Analogues
| Potential Target Class | Specific Examples | Rationale for Investigation | Reference |
|---|---|---|---|
| Protein Kinases | CDKs, PI3Ks, Src, VEGFR2 | The purine core mimics the adenine (B156593) ring of ATP, making it a classic scaffold for kinase inhibitors. Dysregulation of kinases is a hallmark of cancer. | mdpi.comgoogle.comacs.org |
| Phosphodiesterases (PDEs) | PDE4, PDE5 | Certain purine derivatives are effective inhibitors of PDEs, which are involved in inflammatory and cardiovascular diseases. | researchgate.netacs.org |
| Adenosine Receptors | A1, A2A, A3 | Structural similarity to adenosine suggests potential agonist or antagonist activity at these G protein-coupled receptors, which modulate numerous physiological processes. | researchgate.net |
| Heat Shock Proteins | Hsp90, Grp94 | Some purine-scaffold compounds have shown selectivity for specific Hsp90 paralogs, which are involved in protein folding and are attractive cancer targets. | nih.gov |
Development of Chemical Probes and Tools for Biological Research
Beyond their direct therapeutic potential, analogues of this compound can be developed into sophisticated chemical probes to investigate biological systems. mdpi.com By attaching functional moieties to the purine core, these molecules can be transformed into tools for target identification, validation, and imaging. tandfonline.com
For example, incorporating a fluorophore can create fluorescent probes that allow for visualization of the compound's subcellular localization or its binding to a target protein. researchgate.netrsc.orgtandfonline.com Attaching a photoreactive group (like an azide (B81097) or benzophenone) and a clickable handle (like an alkyne) yields affinity-based probes. acs.org These probes can be used to covalently label binding partners in complex biological samples, which can then be identified using proteomic techniques. tandfonline.comacs.org
Table 4: Design of Chemical Probes from the 2-Isopropylpurinone Scaffold
| Probe Type | Required Modification | Application | Example | Reference |
|---|---|---|---|---|
| Fluorescent Probe | Covalent attachment of a fluorescent dye (e.g., BODIPY, rhodamine). | Live-cell imaging, fluorescence polarization assays, tracking drug distribution. | A 2-isopropylpurinone linked to a solvatochromic dye that changes emission upon binding. | researchgate.nettandfonline.com |
| Photoaffinity Label | Incorporation of a photo-activatable crosslinker (e.g., phenylazide) and a reporter tag (e.g., alkyne). | Covalent labeling and identification of direct binding targets from cell lysates. | An analogue with an alkyne handle for click chemistry conjugation to a reporter tag. | tandfonline.comacs.org |
| Affinity Chromatography Ligand | Immobilization of the purine analogue onto a solid support (e.g., sepharose beads). | Purification of target proteins from complex mixtures. | This compound attached via a long linker to agarose (B213101) beads. | tandfonline.com |
| Biotinylated Probe | Attachment of a biotin (B1667282) molecule. | Detection and isolation of binding partners using streptavidin-based pulldown assays. | A purine analogue functionalized with a biotin tag for histochemical localization. | tandfonline.com |
Exploration of Structure-Activity Relationship Data for Pre-clinical Lead Optimization
Systematic exploration of the structure-activity relationship (SAR) is a cornerstone of medicinal chemistry, guiding the iterative process of lead optimization. nih.gov For this compound, this involves synthesizing focused libraries of analogues where specific parts of the molecule are systematically varied and assessing the impact on biological activity. acs.org Key areas for modification include the isopropyl group at C2, the substituents at the N7 and N9 positions, and the oxo group at C6 (which could be replaced with an amine or other groups). mdpi.comnih.gov
The goal is to build a comprehensive SAR model that correlates specific structural features with potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net For example, research on other 2,6,9-trisubstituted purines has shown that small changes, such as replacing an isopropyl group at N9 with an ethyl group, can significantly impact inhibitory activity against certain kinases. nih.gov Similarly, the introduction of different aryl or heteroaryl groups at the C2 or C6 positions can fine-tune the compound's selectivity for different biological targets. nih.govmdpi.com This detailed understanding is critical for designing a pre-clinical candidate with an optimal balance of efficacy and safety.
Table 5: Illustrative Structure-Activity Relationship (SAR) Data for a Hypothetical Target
| Compound | R1 (at C2) | R2 (at N9) | R3 (at C6) | Target IC₅₀ (nM) | Comments |
|---|---|---|---|---|---|
| Parent | -CH(CH₃)₂ | -H | =O | 5,200 | Initial lead compound. |
| A-1 | -CH(CH₃)₂ | -CH(CH₃)₂ | =O | 980 | N9-isopropylation improves potency. |
| A-2 | -CH(CH₃)₂ | -CH₂CH₃ | =O | 221 | N9-ethyl group is superior to isopropyl. nih.gov |
| B-1 | -phenyl | -CH(CH₃)₂ | =O | 450 | C2-aryl group is tolerated. |
| B-2 | -phenyl | -CH(CH₃)₂ | -NH₂ | 150 | C6-amino group enhances activity over C6-oxo. |
| C-1 | -(pyridin-3-yl) | -CH(CH₃)₂ | -NH(benzyl) | 45 | C2-heteroaryl and C6-benzylamine combination is highly potent. |
Q & A
Basic: What are the recommended methods for synthesizing 2-Isopropyl-3H-purin-6(7H)-one in a laboratory setting?
Methodological Answer:
A multi-step synthetic approach is typically employed, starting with functionalization of the purine core. For example, alkylation at the N3 position using isopropyl halides under basic conditions (e.g., NaH in DMF) can introduce the isopropyl group. Subsequent oxidation or deprotection steps may be required to yield the final product. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is critical to isolate high-purity material. Reaction progress should be monitored using TLC or HPLC .
Basic: How should researchers handle safety precautions when working with this compound?
Methodological Answer:
Adhere to GHS hazard classifications:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods to avoid inhalation of aerosols.
- First Aid: For skin exposure, wash immediately with soap and water; for eye contact, rinse with water for 15+ minutes and seek medical attention.
- Storage: Keep in a cool, dry place away from oxidizing agents. Document all incidents in lab safety logs .
Basic: What spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR (in DMSO-d6 or CDCl3) to confirm substituent positions and hydrogen bonding patterns.
- IR Spectroscopy: Identify carbonyl (C=O) stretches near 1680–1700 cm and amine/imine bands.
- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight () and isotopic patterns.
Cross-validate data with computational predictions (e.g., DFT) for ambiguous peaks .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- Data Collection: Use single-crystal diffraction (Mo-Kα radiation, 100 K) to obtain high-resolution data.
- Refinement: Employ SHELXL for structure solution, incorporating anisotropic displacement parameters for non-H atoms.
- Validation: Check for residual electron density and enforce Hirshfeld rigid-bond restraints. ORTEP-3 can visualize thermal ellipsoids and hydrogen-bonding networks. Publish CIF files in supplementary materials .
Advanced: What computational approaches are suitable for modeling the electronic properties of this compound?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to compute HOMO-LUMO gaps, electrostatic potentials, and charge distribution (B3LYP/6-31G* basis set).
- Molecular Docking: AutoDock Vina or Schrödinger Suite to predict binding affinities with biological targets (e.g., adenosine receptors).
- MD Simulations: GROMACS for studying solvation effects and conformational dynamics in aqueous environments .
Advanced: How to address discrepancies in bioactivity data across studies involving purine derivatives like this compound?
Methodological Answer:
- Replicate Assays: Standardize protocols (e.g., cell lines, incubation times, and ATP concentration in kinase assays).
- Control Variables: Document solvent purity, temperature, and pH rigorously.
- Statistical Analysis: Apply ANOVA or Bayesian modeling to account for inter-lab variability. Cross-reference with structural analogs (e.g., hypoxanthine derivatives) to identify structure-activity trends .
Basic: What are the key considerations in designing a stability study for this compound under varying pH conditions?
Methodological Answer:
- Experimental Design: Prepare buffered solutions (pH 1–13) and monitor degradation via HPLC-UV at 254 nm over 14 days.
- Kinetic Analysis: Use Arrhenius plots to extrapolate shelf-life at room temperature.
- Degradation Products: Characterize by LC-MS and compare to known impurities (e.g., hydrolyzed purine analogs) .
Advanced: What strategies can optimize the yield of this compound in multi-step synthetic pathways?
Methodological Answer:
- Catalyst Screening: Test Pd/C or enzymatic catalysts for regioselective alkylation.
- Solvent Optimization: Replace DMF with ionic liquids to reduce side reactions.
- In Situ Monitoring: Use ReactIR to track intermediate formation and adjust reaction times dynamically.
- Process Scale-Up: Apply QbD principles to identify critical quality attributes (e.g., particle size during crystallization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
